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Compound of Interest

Compound Name: Spiro[3.5]nonan-7-ylmethanamine

Cat. No.: B1524267 Get Quote

In the landscape of modern medicinal chemistry, there is a significant strategic shift away from

flat, aromatic molecules towards more complex, three-dimensional (3D) scaffolds. This

paradigm, often termed "escaping from flatland," is driven by the pursuit of drug candidates

with improved pharmacological profiles, including enhanced potency, greater selectivity, and

better physicochemical properties. Spirocyclic compounds, which feature two rings connected

by a single common atom, are at the forefront of this movement.[1] Their rigid, well-defined 3D

conformations offer a unique structural framework that can present binding vectors in novel

regions of chemical space, leading to improved interactions with biological targets.

This guide provides a comprehensive technical overview of Spiro[3.5]nonan-7-
ylmethanamine, a versatile building block embodying the principles of 3D scaffold design. We

will delve into its structural and physicochemical properties, outline robust synthetic and

characterization protocols, and explore its significant potential in the development of next-

generation therapeutics for researchers, scientists, and drug development professionals.

Part 1: Core Molecular Identification and
Physicochemical Profile
Precise identification is the cornerstone of chemical research. Spiro[3.5]nonan-7-
ylmethanamine is a saturated bicyclic amine with a primary amine functionality, offering a key

point for chemical elaboration.

Definitive Identifiers:
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IUPAC Name: (Spiro[3.5]nonan-7-yl)methanamine

CAS Number: 877125-98-9[2]

Molecular Formula: C₁₀H₁₉N[2]

InChIKey: OPYDFKJFDKKDIO-UHFFFAOYSA-N[2]

Comparative Physicochemical Data
To appreciate the properties of Spiro[3.5]nonan-7-ylmethanamine, it is instructive to compare

it with its ketone precursor and an isomeric amine. This comparison highlights how functional

group modifications influence key drug-like properties.

Property
Spiro[3.5]nonan-7-
ylmethanamine

Spiro[3.5]nonan-7-
one (Precursor)

Spiro[3.5]nonan-2-
ylmethanamine
(Isomer)

Molecular Weight 153.26 g/mol [2] 138.21 g/mol 153.26 g/mol

InChIKey
OPYDFKJFDKKDIO-

UHFFFAOYSA-N[2]

YNMVUESBVUUFDF-

UHFFFAOYSA-N

APYWMMPGEMCQJ

C-UHFFFAOYSA-N

Topological Polar

Surface Area (TPSA)
26.02 Å² 17.07 Å² 26.02 Å²

logP (Predicted) ~2.5 ~1.9 ~2.5

Data for precursors and isomers sourced from PubChem and other chemical databases for

comparative context.

The introduction of the primary amine increases the molecule's polarity (higher TPSA)

compared to the ketone precursor, which can be critical for modulating solubility and target

interactions, particularly those involving hydrogen bonding.

Part 2: Synthesis and Derivatization Strategy
The most direct and industrially scalable approach to synthesizing Spiro[3.5]nonan-7-
ylmethanamine is through the reductive amination of its corresponding ketone,
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Spiro[3.5]nonan-7-one.

Causality in Method Selection
Reductive amination is the preferred pathway for several reasons:

Efficiency: It is a one-pot or two-step reaction that reliably converts a ketone to a primary

amine.

Precursor Availability: Spiro[3.5]nonan-7-one is a commercially available or readily

synthesizable starting material.[3]

Versatility: This method can be adapted to produce secondary or tertiary amines by using

primary or secondary amines instead of an ammonia source, allowing for rapid library

generation.

Experimental Protocol: Reductive Amination
This protocol outlines a robust, self-validating procedure for the synthesis of the target

compound.

Objective: To synthesize Spiro[3.5]nonan-7-ylmethanamine from Spiro[3.5]nonan-7-one.

Materials:

Spiro[3.5]nonan-7-one

Ammonium acetate or Ammonia in Methanol (7N solution)

Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like Sodium

triacetoxyborohydride (STAB)

Methanol (Anhydrous)

Dichloromethane (DCM)

Saturated sodium bicarbonate solution

Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Hydrochloric acid (HCl) in diethyl ether or dioxane (for salt formation if desired)

Procedure:

Imine Formation:

In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve

Spiro[3.5]nonan-7-one (1.0 eq) in anhydrous methanol.

Add ammonium acetate (10 eq) or a 7N solution of ammonia in methanol (10-15 eq).

Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the

intermediate imine. Progress can be monitored by TLC or LC-MS.

Reduction:

Cool the reaction mixture to 0 °C in an ice bath.

Slowly add sodium cyanoborohydride (1.5 eq) portion-wise. Caution: NaBH₃CN is toxic

and releases HCN gas upon contact with strong acid. Work in a well-ventilated fume hood.

Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

Work-up and Extraction:

Quench the reaction by slowly adding water.

Reduce the volume of methanol using a rotary evaporator.

Add saturated sodium bicarbonate solution to basify the mixture to a pH of ~9-10.

Extract the aqueous layer with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Purification and Isolation:
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Filter the drying agent and concentrate the organic phase under reduced pressure to yield

the crude product.

Purify the crude amine by flash column chromatography on silica gel, using a gradient of

methanol in dichloromethane (e.g., 0% to 10% MeOH) with 1% triethylamine to prevent

streaking.

The final product is isolated as a free base (typically an oil). For improved stability and

handling, it can be converted to its hydrochloride salt by dissolving in ether and adding a

solution of HCl in ether.

Synthesis Workflow Diagram

Spiro[3.5]nonan-7-one

Intermediate Imine

 Imine Formation
(MeOH, RT)

Ammonia Source
(e.g., NH4OAc)

Spiro[3.5]nonan-7-ylmethanamine

 Reduction
(RT, 12h)

Reducing Agent
(e.g., NaBH3CN)

Click to download full resolution via product page

Caption: Reductive amination workflow for Spiro[3.5]nonan-7-ylmethanamine.

Part 3: Applications in Drug Discovery
The rigid spiro[3.5]nonane core fixes the orientation of the aminomethyl substituent, presenting

it to biological targets from a well-defined vector. This structural constraint is highly

advantageous for optimizing ligand-receptor interactions.

Rationale for Use: A Scaffold for Enhanced Binding
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Spirocycles are increasingly used to:

Improve Potency: By locking the conformation of a molecule, the entropic penalty of binding

is reduced, often leading to higher affinity.

Enhance Selectivity: The precise 3D arrangement of functional groups can allow for selective

binding to a specific receptor subtype over others.

Optimize Physicochemical Properties: The introduction of sp³-rich centers can improve

solubility and metabolic stability compared to flat aromatic systems.[1]

While direct biological data for Spiro[3.5]nonan-7-ylmethanamine is limited in public

literature, its isomeric counterpart, Spiro[3.5]nonan-2-ylmethanamine, has been investigated for

its potential in treating neurological disorders.[4] Studies indicate it acts as a selective

antagonist at dopamine D2 receptors, a key target in conditions like schizophrenia and

Parkinson's disease.[4] This provides a strong rationale for exploring the 7-ylmethanamine

isomer in similar therapeutic areas, as the altered exit vector could lead to a different binding

mode or selectivity profile.

Therapeutic Potential and Target Classes
The aminomethyl functionality serves as a versatile anchor for derivatization, enabling the

synthesis of libraries targeting a wide range of proteins:

G-Protein Coupled Receptors (GPCRs): The amine can act as a key pharmacophoric

element, mimicking endogenous ligands.

Enzymes (Kinases, Proteases): It can be acylated to form amides that occupy hydrophobic

pockets or form critical hydrogen bonds.

Ion Channels: The charged form of the amine can interact with negatively charged residues

within channel pores.

Conceptual Role in Target Engagement
The diagram below illustrates how the spiro scaffold orients the functional sidechain (R-group),

which is attached via the aminomethyl linker, for optimal interaction with a hypothetical receptor

binding pocket.
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Caption: Spiro scaffold orienting a functional sidechain within a receptor.

Part 4: Quality Control and Characterization
Confirming the identity and purity of the synthesized Spiro[3.5]nonan-7-ylmethanamine is

critical. A multi-technique approach ensures a comprehensive and trustworthy analysis.

Standard Characterization Workflow
Purity Assessment (HPLC): High-Performance Liquid Chromatography coupled with a UV

detector (if derivatized) or an Evaporative Light Scattering Detector (ELSD) is used to

determine the purity of the final compound, typically aiming for >95%.

Structural Confirmation (NMR):
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¹H NMR: Provides information on the number and environment of protons. Expect

complex aliphatic signals for the ring protons and a characteristic signal for the -CH₂-NH₂

group.

¹³C NMR: Confirms the carbon skeleton, including the unique quaternary spiro carbon.

Mass Verification (MS): Low-resolution or high-resolution mass spectrometry confirms the

molecular weight of the compound. For C₁₀H₁₉N, the expected [M+H]⁺ ion would be

approximately m/z 154.16.

Functional Group Identification (FT-IR): Infrared spectroscopy can confirm the presence of

the N-H bonds of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region) and

C-H aliphatic stretches.

Table of Expected Analytical Data
Analysis Technique

Expected Result /
Observation

Rationale for Use

LC-MS
A major peak with m/z =

154.16 ([M+H]⁺)

Confirms molecular weight and

assesses purity

simultaneously.

¹H NMR

Complex multiplets in the 0.8-

2.5 ppm range. A singlet or

triplet for the -CH₂N- protons

around 2.5-3.0 ppm. A broad

singlet for the -NH₂ protons.

Elucidates the proton

framework of the molecule.

¹³C NMR

Signals in the aliphatic region

(20-60 ppm). A key signal for

the quaternary spiro carbon

(~35-45 ppm). A signal for the -

CH₂N- carbon (~40-50 ppm).

Confirms the number of unique

carbons and the carbon

skeleton.

FT-IR

N-H stretching bands (~3300-

3500 cm⁻¹). C-H stretching

bands (~2850-2950 cm⁻¹). N-H

bending (~1600 cm⁻¹).

Confirms the presence of key

functional groups (primary

amine).
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Conclusion
Spiro[3.5]nonan-7-ylmethanamine stands out as a valuable and versatile building block for

contemporary drug discovery. Its inherent three-dimensionality, conferred by the rigid

spirocyclic core, provides a robust platform for designing ligands with superior pharmacological

properties. The straightforward synthesis via reductive amination and the presence of a

reactive primary amine handle make it an accessible and attractive scaffold for creating diverse

chemical libraries. As medicinal chemistry continues to explore beyond "flatland," compounds

like Spiro[3.5]nonan-7-ylmethanamine will be instrumental in developing the next generation

of selective, potent, and effective therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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